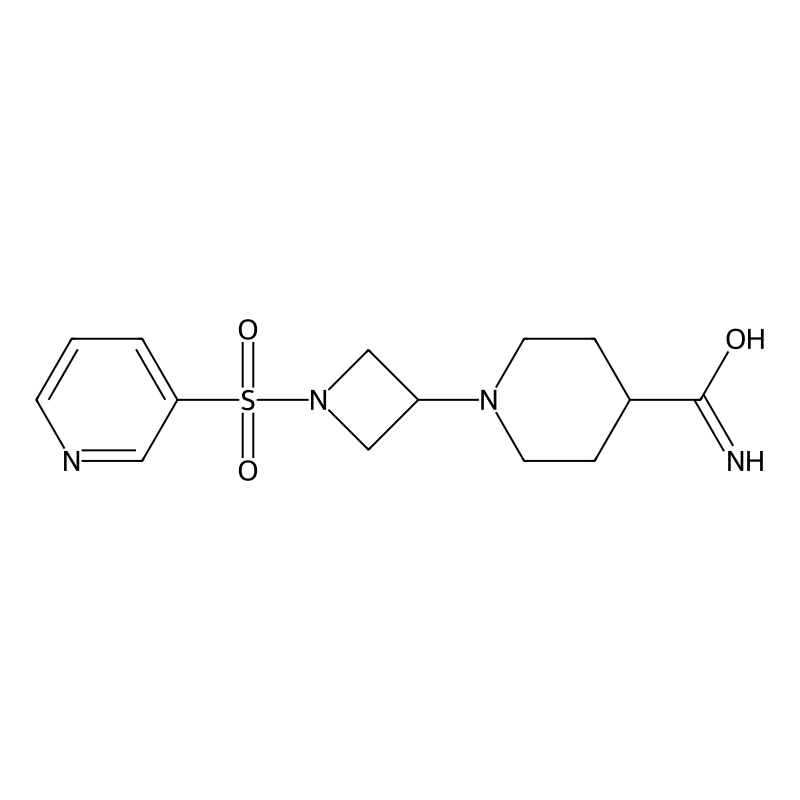1-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)piperidine-4-carboxamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Gastrointestinal Research
Application Summary: TAK-438 has been used in the treatment of acid-related diseases . It’s a novel potassium-competitive acid blocker (P-CAB) that has shown more potent and longer-lasting inhibitory action on gastric acid secretion than proton pump inhibitors (PPIs) .
Methods of Application: The inhibitory activity of TAK-438 on H+,K±ATPase activity in porcine gastric microsomes was investigated. The compound was administered orally at a dose of 4 mg/kg (as the free base), and its effects on basal and 2-deoxy-D-glucose-stimulated gastric acid secretion in rats were studied .
Results or Outcomes: TAK-438 inhibited H+,K±ATPase activity in porcine gastric microsomes with IC50 values of 0.019 μM at pH 6.5 . It completely inhibited basal and 2-deoxy-D-glucose-stimulated gastric acid secretion in rats, and its effect was stronger and lasted longer than that of lansoprazole .
Anticancer Research
Application Summary: Piperidine derivatives are being utilized as anticancer agents . They have shown promising results in inhibiting the growth of cancer cells and tumors.
Methods of Application: The specific methods of application can vary depending on the type of cancer being treated. Generally, these compounds are administered orally or intravenously. The dosage and frequency of administration depend on the specific compound and the patient’s condition.
Results or Outcomes: While the specific outcomes can vary, many piperidine derivatives have shown promising results in preclinical and clinical trials. They have been found to inhibit the growth of various types of cancer cells and tumors .
Antiviral Research
Application Summary: Piperidine derivatives are also being utilized as antiviral agents . They have shown effectiveness in inhibiting the replication of various viruses.
Methods of Application: Similar to anticancer applications, the methods of application can vary. These compounds are generally administered orally or intravenously. The dosage and frequency of administration depend on the specific compound and the patient’s condition.
Results or Outcomes: Many piperidine derivatives have shown promising antiviral activity in preclinical and clinical trials. They have been found to inhibit the replication of various viruses .
1-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)piperidine-4-carboxamide is a complex organic compound characterized by its unique structural components, which include a piperidine ring, an azetidine moiety, and a pyridine sulfonyl group. This compound falls within the category of piperidine derivatives and is notable for its potential pharmacological applications due to its diverse functional groups that can interact with biological targets. The presence of the sulfonyl group is particularly significant as it can enhance the compound's solubility and reactivity, making it a candidate for various
The chemical reactivity of 1-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)piperidine-4-carboxamide is influenced by its functional groups. Key reactions may include:
- Nucleophilic Substitution: The sulfonyl group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
- Acid-Base Reactions: The carboxamide functional group can participate in acid-base chemistry, influencing its solubility and interaction with biological systems.
- Formation of Derivatives: The compound can undergo further derivatization through coupling reactions with other amines or acids, expanding its potential applications in medicinal chemistry.
The biological activity of 1-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)piperidine-4-carboxamide is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that compounds with similar structures exhibit:
- Antimicrobial Properties: Compounds featuring piperidine and pyridine rings often show activity against various bacterial strains.
- Anticancer Activity: Certain derivatives have been investigated for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis induction.
- Neuroactive Effects: Given the presence of piperidine, there may be potential neuroactive properties that warrant further investigation.
The synthesis of 1-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)piperidine-4-carboxamide typically involves multi-step synthetic routes. Common methods include:
- Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino acids or related compounds.
- Sulfonylation: The introduction of the pyridine sulfonyl group is generally performed using pyridine sulfonyl chlorides under basic conditions to ensure the stability of the product.
- Coupling Reaction: The final step involves coupling the azetidine intermediate with a piperidine derivative, often utilizing coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.
1-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)piperidine-4-carboxamide has potential applications in various fields, including:
- Pharmaceutical Development: Due to its diverse biological activities, it could be explored as a lead compound for developing new therapeutic agents.
- Chemical Biology: Its ability to interact with biological macromolecules makes it a useful tool in studying biochemical pathways.
Interaction studies are crucial for understanding how 1-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)piperidine-4-carboxamide interacts with biological targets. Techniques such as:
- Molecular Docking Studies: These computational methods can predict how the compound binds to specific receptors or enzymes.
- In Vitro Assays: Laboratory experiments can assess the compound's efficacy against various biological targets, providing insights into its mechanism of action.
Several compounds share structural similarities with 1-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)piperidine-4-carboxamide. These include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-[4-(Azetidin-1-ylsulfonyl)piperidin-1-yl]pyridin-3-amine | Contains both azetidine and piperidine rings | Emphasis on sulfonamide functionality |
| N-(6-chloro-pyridin-3-sulfonyl)-piperidin derivatives | Substituted piperidines with varying halogens | Halogen substitution affects reactivity |
| N-(6-fluoro-pyridin)-piperazine derivatives | Incorporates piperazine instead of piperidine | Fluorination alters pharmacokinetic properties |
These compounds highlight the unique features of 1-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)piperidine-4-carboxamide, particularly its specific combination of azetidine and piperidine rings along with the pyridine sulfonyl group, which may confer distinct biological activities not found in other derivatives.







